2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole
Description
Tables
Table 1: Key Identifiers and Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1207197-68-9 | |
| Molecular Formula | C₁₉H₁₉ClF₃N₅ | |
| Molecular Weight | 409.84 g/mol | |
| LogP | 3.7 | |
| TPSA | 37.19 Ų |
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | <1 | 25°C, neutral pH |
| DMSO | ≥10 | 25°C |
| Methanol | ~5 | 25°C |
Properties
CAS No. |
1207197-68-9 |
|---|---|
Molecular Formula |
C19H19ClF3N5 |
Molecular Weight |
409.8 g/mol |
IUPAC Name |
2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C19H19ClF3N5/c1-26-16-5-3-2-4-15(16)25-17(26)12-27-6-8-28(9-7-27)18-14(20)10-13(11-24-18)19(21,22)23/h2-5,10-11H,6-9,12H2,1H3 |
InChI Key |
BQOUGDGGUWVLTD-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK1331258; GSK 1331258; GSK-1331258. |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-1,3-benzodiazole
The benzodiazole core is typically synthesized via cyclocondensation of o-phenylenediamine derivatives. A common approach involves:
-
Reacting 2-aminonitrobenzene with methylamine under acidic conditions (e.g., acetic acid) to form 1-methyl-1H-benzimidazole.
-
Reductive cyclization using catalysts like palladium on carbon (Pd/C) in hydrogen atmosphere to ensure high regioselectivity.
-
Dissolve 2-aminonitrobenzene (10 mmol) in acetic acid (20 mL).
-
Add methylamine hydrochloride (12 mmol) and heat at 120°C for 6–8 hours.
-
Neutralize with sodium bicarbonate and extract with dichloromethane.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield 1-methyl-1H-benzimidazole (75–82%).
Preparation of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
The substituted piperazine is synthesized through nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyridine ring.
-
Pyridine functionalization :
-
Purification :
Coupling Strategies for Final Assembly
The methylene-bridged coupling between the benzodiazole and piperazine derivatives is achieved via:
Nucleophilic Alkylation
Reagents :
-
1-Methyl-1H-benzimidazole
-
3-Chloro-5-(trifluoromethyl)-2-piperazin-1-ylpyridine
-
Paraformaldehyde or chloromethylation agents
-
Dissolve 1-methyl-1H-benzimidazole (5 mmol) in dry tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 1.2 eq) at 0°C and stir for 30 minutes.
-
Introduce 3-chloro-5-(trifluoromethyl)-2-piperazin-1-ylpyridine (5 mmol) and paraformaldehyde (6 mmol).
-
Reflux at 80°C for 24 hours under nitrogen.
-
Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (Yield: 55–62%).
Reductive Amination
Alternative methods employ reductive amination to enhance yield and reduce side products:
-
Mix 1-methyl-1H-benzimidazole (5 mmol) and 3-chloro-5-(trifluoromethyl)-2-piperazin-1-ylpyridine (5 mmol) in methanol.
-
Add formaldehyde (37% aqueous solution, 6 mmol) and sodium cyanoborohydride (NaBH₃CN, 6 mmol).
-
Stir at room temperature for 48 hours.
-
Acidify with HCl (1M), wash with dichloromethane, and neutralize with NaOH.
Critical Analysis of Synthetic Routes
Yield and Purity Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Alkylation | 55–62 | >95 | Simplified workflow |
| Reductive Amination | 70–78 | >98 | Higher yield, fewer byproducts |
Reductive amination outperforms alkylation in both yield and purity, likely due to milder conditions and reduced oligomerization.
Challenges and Mitigation Strategies
-
Regioselectivity : The electron-rich benzodiazole may undergo undesired C- or N-alkylation. Using bulky bases (e.g., LDA) or low temperatures improves selectivity.
-
Solubility Issues : The final compound is sparingly soluble in water but dissolves well in DMSO, necessitating polar aprotic solvents during synthesis.
-
Purification : Silica gel chromatography with gradient elution (ethyl acetate/hexane → methanol/dichloromethane) effectively removes unreacted intermediates.
Scalability and Industrial Applications
Chemical Reactions Analysis
GSK1331258 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole exhibit significant anticancer properties. Studies have shown that benzodiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, derivatives with similar structural motifs have been tested against breast cancer and leukemia cells, demonstrating promising IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that benzodiazole derivatives can exhibit antibacterial and antifungal properties. In particular, compounds with piperazine linkers have shown efficacy against Gram-positive bacteria and certain fungi, making them candidates for further development in treating infections .
Agricultural Applications
Herbicidal Activity
this compound has been identified as a potential herbicide. Its mechanism of action involves the inhibition of specific enzymes critical for plant growth, leading to selective toxicity against weeds while sparing crops such as beans and cotton. This selectivity is attributed to the differential uptake and metabolism of the compound by various plant species .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of benzodiazole derivatives, including those structurally related to the target compound. The study reported that modifications at the piperazine position significantly influenced cytotoxicity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 0.5 µM, suggesting that further optimization could yield even more effective anticancer agents .
Case Study 2: Herbicidal Efficacy
In trials conducted on common agricultural weeds, the herbicidal formulation containing this compound demonstrated effective control over species such as Amaranthus retroflexus and Chenopodium album. Application rates of 100 g/ha resulted in over 90% weed control without damaging sensitive crops like carrots and potatoes .
Mechanism of Action
GSK1331258 exerts its effects by selectively modulating metabotropic glutamate receptor 2 (mGluR2). The compound binds to the receptor and enhances its activity, leading to the modulation of glutamate signaling pathways. This modulation can result in various physiological and pharmacological effects, including the regulation of neurotransmitter release and synaptic plasticity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from the synergistic integration of benzodiazole , piperazine , and chloro-trifluoromethylpyridine groups. Below is a comparative analysis with key analogs:
Pharmacological and Physicochemical Properties
- Lipophilicity : The benzodiazole core increases logP compared to pyridazine or thiazole analogs, enhancing membrane permeability .
- Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs (e.g., hydrazine derivatives) .
- Target Selectivity: The piperazine linker enables selective interactions with G-protein-coupled receptors (GPCRs), distinguishing it from pyrazole-thiazolidinone hybrids, which favor kinase inhibition .
Biological Activity
The compound 2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole is a novel benzodiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H19ClF3N5O3S
- Molar Mass : 549.95 g/mol
- CAS Number : 865659-91-2
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that benzodiazole derivatives exhibit significant anticancer properties. The specific compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro studies have demonstrated its efficacy against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values comparable to established chemotherapeutics such as doxorubicin .
2. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have reported that it exhibits inhibitory effects against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
3. Neuropharmacological Effects
The piperazine moiety present in the compound is known for its neuroactive properties. Preliminary studies suggest potential anticonvulsant effects, indicating that this compound may modulate neurotransmitter systems involved in seizure activity .
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and alters membrane permeability.
- Neurotransmitter Modulation : It may act on serotonin and dopamine receptors, contributing to its neuropharmacological effects.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of the compound against MCF-7 breast cancer cells revealed an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to controls. The study utilized flow cytometry to assess apoptosis rates, which were markedly increased in treated cells .
Case Study 2: Antimicrobial Activity
In a comparative study against common pathogens, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These results highlight its potential as a therapeutic agent in treating bacterial infections .
Data Table: Summary of Biological Activities
Q & A
Advanced Research Question
- Docking studies : Compare binding modes across homologs (e.g., Kinase X vs. Y) to explain selectivity variations .
- MD simulations : Assess trifluoromethylpyridine flexibility in aqueous vs. lipid environments (AMBER force field) .
- QSAR models : Train models on datasets from analogs (e.g., pyridazine derivatives) to predict missing activity values .
What strategies address low solubility in aqueous buffers during in vitro assays?
Basic Research Question
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- pH adjustment : Solubilize the piperazine moiety at pH 4.5–5.5 (acetate buffer) .
- Pro-drug approach : Introduce phosphate esters at the benzodiazole nitrogen for enhanced hydrophilicity .
How should researchers profile impurities to meet regulatory standards?
Advanced Research Question
- HPLC-MS/MS : Identify by-products (e.g., dechlorinated analogs) with ≤0.15% thresholds .
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to assess stability .
- Reference standards : Cross-validate with USP/Ph. Eur. monographs for piperazine-containing APIs .
What mechanistic studies elucidate the compound’s interaction with biological targets?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
